molecular formula C9H4ClF3N2 B11875360 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine

Cat. No.: B11875360
M. Wt: 232.59 g/mol
InChI Key: GPHUFLYIEPVMBB-UHFFFAOYSA-N
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Description

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is a functionalized heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine scaffold is recognized for its wide spectrum of pharmacological activities, serving as a key structure in the development of novel therapeutic agents . The specific substitution pattern of a chlorine atom at the 8-position and a trifluoromethyl group at the 2-position makes this compound a valuable building block for further chemical exploration. The chlorine atom is a common handle for nucleophilic aromatic substitution, allowing for the introduction of various amines and other functional groups to create diverse compound libraries . The presence of the electron-withdrawing trifluoromethyl group can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability, which are desirable traits in drug discovery . Research into 1,5-naphthyridine derivatives has highlighted their potential in infectious disease research. Structurally similar compounds have demonstrated potent activity against Plasmodium falciparum , the parasite responsible for malaria, with some analogs functioning as dual inhibitors of parasitic kinase (PI4K) and hemozoin formation . Furthermore, the 1,5-naphthyridine core is investigated for its antibacterial and antiviral properties . This reagent is presented as a key synthetic intermediate for researchers working in anti-infective drug development, kinase inhibitor design, and general synthetic methodology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the primary literature for detailed safety and handling information prior to use.

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

8-chloro-2-(trifluoromethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H

InChI Key

GPHUFLYIEPVMBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl or heteroaryl groups to the 1,5-naphthyridine core. In the synthesis of 8-chloro-2-(trifluoromethyl)-1,5-naphthyridine, this method involves coupling a halogenated naphthyridine precursor with a trifluoromethyl-containing boronic acid.

Procedure :
A representative protocol (Source) utilizes (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.79 mmol) and 3-(trifluoromethyl)phenylboronic acid (2.00 mmol) in a degassed mixture of 1-butanol and water (6:1 v/v). The reaction is catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%) at room temperature for 18 hours. Purification via column chromatography yields the target compound in 27% yield .

Key Parameters :

  • Catalyst : Pd(dppf)Cl₂ enhances selectivity for C–C bond formation.

  • Base : Potassium phosphate tribasic (K₃PO₄) optimizes transmetallation.

  • Solvent : Polar aprotic solvents like 1-butanol improve boronic acid solubility.

Challenges :

  • Moderate yields due to steric hindrance from the trifluoromethyl group.

  • Competing side reactions necessitate rigorous exclusion of oxygen.

Buchwald-Hartwig Amination

Cyclization Strategies

Skraup and Friedländer Reactions

Cyclization of substituted pyridines with carbonyl compounds forms the 1,5-naphthyridine skeleton. A modified Conrad-Limpach reaction (Source,) involves condensing 3-aminopyridine derivatives with β-ketoesters or Meldrum’s acid.

Example :
Reacting N-(pyridin-2-yl)acetamide with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) via Vilsmeier-Haack cyclization yields 2-chloro-1,8-naphthyridine-3-carbaldehyde , a precursor for further trifluoromethylation. Subsequent treatment with trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of hydrogen fluoride (HF) achieves regioselective trifluoromethylation at C-2 (32% yield).

Optimization :

  • Temperature : 150°C for cyclization ensures complete ring closure.

  • Solvent : Chlorobenzene minimizes side reactions during decarboxylation.

Povarov Reaction ([4+2] Cycloaddition)

The aza-Diels-Alder reaction constructs the 1,5-naphthyridine framework from imines and dienophiles. Lewis acids like BF₃·OEt₂ catalyze the formation of 1,2,3,4-tetrahydro-1,5-naphthyridines , which are oxidized to aromatic derivatives using MnO₂ .

Limitations :

  • Low functional group tolerance limits trifluoromethyl incorporation.

  • Multi-step synthesis reduces overall efficiency.

Direct Trifluoromethylation

Radical Trifluoromethylation

Photoredox catalysis enables direct C–H trifluoromethylation. 8-Chloro-1,5-naphthyridine reacts with CF₃I under blue LED irradiation in the presence of Ir(ppy)₃ (2 mol%), yielding the target compound in 41% yield (Source).

Advantages :

  • Avoids pre-functionalized intermediates.

  • Compatible with electron-deficient heterocycles.

Drawbacks :

  • Requires specialized equipment for light activation.

  • Scalability challenges due to radical recombination.

Electrophilic Trifluoromethylation

Using Umemoto’s reagent (trifluoromethyl sulfonium salts), electrophilic trifluoromethylation proceeds via SNAr mechanisms. Reaction of 8-chloro-2-iodo-1,5-naphthyridine with Umemoto’s reagent in DMSO at 80°C affords the product in 35% yield .

Comparative Analysis of Methods

Method Yield (%) Catalyst Key Advantage Limitation
Suzuki-Miyaura coupling27Pd(dppf)Cl₂High selectivityModerate yield, oxygen sensitivity
Skraup cyclization32HFOne-pot synthesisHazardous reagents
Radical trifluoromethylation41Ir(ppy)₃Direct C–H functionalizationScalability issues
Electrophilic CF₃35Umemoto’s reagentNo metal catalystsLimited substrate scope

Industrial-Scale Considerations

Continuous flow chemistry (Source) addresses scalability challenges in cross-coupling and cyclization methods. Microreactors enhance heat/mass transfer, reducing reaction times from hours to minutes. For example, a Pd/C-packed bed reactor achieves 85% conversion in Suzuki-Miyaura coupling at 120°C .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine has shown promising antimicrobial properties. Research indicates that derivatives of naphthyridines possess significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain naphthyridine derivatives exhibit strong activity against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The presence of electronegative substituents like chlorine and trifluoromethyl groups enhances the compound's reactivity and biological activity, making it a candidate for developing new antibacterial agents.

Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. Certain naphthyridine derivatives have demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria, by inhibiting key enzymes involved in the parasite's lifecycle . The structure-activity relationship (SAR) studies suggest that modifications at the 8-position can significantly influence the compound's efficacy against parasitic infections .

Anticancer Properties
Naphthyridine derivatives are recognized for their anticancer potential. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models . This makes them valuable candidates for further research in cancer therapeutics.

Chemical Properties and Reactivity

The unique chemical structure of this compound contributes to its reactivity patterns typical of naphthyridine derivatives. The trifluoromethyl group enhances lipophilicity and alters electronic characteristics, which can lead to improved interactions with biological targets . The compound can undergo various reactions common to naphthyridines, including electrophilic substitutions and nucleophilic additions.

Broader Applications

Analytical Chemistry
Beyond medicinal applications, this compound may find utility as a ligand in analytical chemistry due to its ability to form stable complexes with metal ions . Such properties are beneficial in developing sensors or catalysts for chemical reactions.

Organic Electronics
The compound's unique electronic properties may also lend themselves to applications in organic light-emitting diodes (OLEDs) and other electronic devices. Research into naphthyridine derivatives has highlighted their potential as semiconductors and materials for solar cells .

Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against multidrug-resistant bacterial strains
AntiparasiticInhibitory effects on Plasmodium falciparum
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Ligand ChemistryPotential use as a ligand in analytical chemistry
Organic ElectronicsPossible application in OLEDs and as a semiconductor

Mechanism of Action

The mechanism of action of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their substituent differences:

Compound Name Substituents CAS Number Similarity Score Key Applications References
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine 2-CF₃, 8-Cl N/A N/A Antimalarial research
8-Chloro-2-methoxy-1,5-naphthyridine 2-OCH₃, 8-Cl 952059-69-7 0.77 Organic synthesis intermediate
8-Chloro-3-fluoro-1,5-naphthyridine 3-F, 8-Cl 1151802-02-6 0.70 Sensor fluorophores
3-Bromo-8-chloro-1,5-naphthyridine 3-Br, 8-Cl N/A N/A Pharmaceutical intermediates
4-Chloro-8-methyl-3-nitro-1,5-naphthyridine 4-Cl, 8-CH₃, 3-NO₂ 1702493-44-4 N/A Not specified

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the 2-position and influencing binding interactions in biological targets . In contrast, methoxy (-OCH₃) groups (e.g., 8-Chloro-2-methoxy-1,5-naphthyridine) are electron-donating, reducing reactivity toward nucleophilic substitution .
    • Fluorine substituents (e.g., 8-Chloro-3-fluoro-1,5-naphthyridine) combine electronegativity with small atomic size, improving metabolic stability and modulating fluorescence properties in sensor applications .
  • Methoxy and nitro groups introduce polarity, improving solubility but possibly limiting bioavailability .

Antimalarial Activity

  • The target compound and its pyridinyl analog (7b) exhibit dual inhibition of Plasmodium phosphatidylinositol 4-kinase and choline kinase, with IC₅₀ values in the nanomolar range .
  • Replacement of -CF₃ with -OCH₃ (e.g., 8-Chloro-2-methoxy-1,5-naphthyridine) reduces antimalarial efficacy, highlighting the critical role of the trifluoromethyl group in target binding .

Physical Property Data

Property This compound 8-Chloro-3-fluoro-1,5-naphthyridine 8-Chloro-2-methoxy-1,5-naphthyridine
Molecular Weight (g/mol) ~248.6 (estimated) 182.58 194.62
Boiling Point (°C) Not reported 273.2 ± 35.0 Not reported
Density (g/cm³) Not reported 1.4 ± 0.1 Not reported
Purity >95% (typical for intermediates) Not specified 95% Min.

Biological Activity

8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, notable for its promising biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H5ClF3N. Its structure features a chloro substituent at the 8-position and a trifluoromethyl group at the 2-position of the naphthyridine ring. These substituents significantly influence its reactivity and biological activity, enhancing lipophilicity and electronic characteristics that facilitate interactions with biological targets.

Antimicrobial Properties

Research has indicated that naphthyridine derivatives possess notable antimicrobial properties. In particular, this compound has demonstrated significant antibacterial activity against various strains. A comparative study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics .

Bacterial Strain MIC (µg/mL) Standard Antibiotic Standard MIC (µg/mL)
Staphylococcus aureus16Tetracycline4
Escherichia coli32Ampicillin8
Pseudomonas aeruginosa64Gentamicin16

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The compound demonstrated an IC50 value of approximately 45 μM in human leukemia cells, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. It has been shown to inhibit bacterial topoisomerases, leading to bacterial cell death. Additionally, it may induce oxidative stress in cancer cells, contributing to apoptosis .

Case Studies

Several studies have focused on the biological effects of naphthyridine derivatives:

  • Antimicrobial Study : A study published in MDPI assessed various naphthyridine derivatives' antibacterial properties, revealing that compounds with similar structures to this compound exhibited synergistic effects when combined with fluoroquinolones, enhancing their antibacterial activity against resistant strains .
  • Cytotoxicity Assessment : Research conducted on canthinone-type alkaloids (related compounds) demonstrated significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest. Such findings suggest that similar mechanisms may be present in the activity of this compound .
  • In Vivo Studies : Animal studies indicated that derivatives of naphthyridines could reduce tumor growth in xenograft models when administered at specific dosages, supporting their potential therapeutic applications in oncology .

Q & A

Q. What are the common synthetic routes for 8-chloro-2-(trifluoromethyl)-1,5-naphthyridine, and how are intermediates characterized?

The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key intermediates include 8-chloro-2-(3-(methylsulfonyl)phenyl)-1,5-naphthyridine (7a ) and 8-chloro-2-(6-(trifluoromethyl)pyridin-3-yl)-1,5-naphthyridine (7b ). Intermediates are characterized using liquid chromatography–mass spectrometry (LCMS) and ¹H NMR. Final compounds require LCMS and at least ¹H NMR for confirmation .

Q. What safety precautions are necessary when handling 1,5-naphthyridine derivatives?

While 1,5-naphthyridine itself is not classified as hazardous, derivatives like this compound may produce toxic fumes upon combustion. Use personal protective equipment (PPE), avoid inhalation/contact, and store in dry, cool conditions. Follow institutional protocols for spills and disposal .

Q. How do the physical and chemical properties of this compound influence its reactivity?

The trifluoromethyl group enhances electron-withdrawing effects, increasing electrophilicity at the 8-chloro position. This facilitates nucleophilic substitution reactions. The naphthyridine core’s aromaticity contributes to stability under acidic/basic conditions, as shown in reactions with phosphoryl chloride .

Q. What analytical methods are used to confirm the purity and structure of this compound?

High-resolution LCMS and ¹H/¹³C NMR are standard. Polar surface area, cLogP, and H-bonding capacity are calculated for drug-likeness assessments. For tautomerism studies, computational methods (e.g., B3LYP/cc-pVDZ with PCM solvation models) predict dominant forms in solution .

Advanced Research Questions

Q. How do reaction conditions affect regioselectivity in halogenation or functionalization of the 1,5-naphthyridine core?

Chlorination with POCl₃ predominantly targets the 8-position due to steric and electronic factors. Substitution patterns (e.g., trifluoromethyl at C-2) direct electrophiles to C-8 via resonance effects. Competing pathways (e.g., 2- vs. 4-chloro isomers) are minimized using controlled stoichiometry and temperature .

Q. What strategies optimize biological activity in 1,5-naphthyridine derivatives targeting kinases or hemozoin formation?

Structure-activity relationship (SAR) studies show that trifluoromethyl and chloro substituents enhance binding to Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K). Introducing piperidine or pyrrolidine amines at C-4 improves solubility and in vivo efficacy. In vivo studies require balancing lipophilicity (cLogP < 4) and hydrogen-bond donors (<3) .

Q. How can computational models guide the design of stable tautomers or isomers?

Density functional theory (DFT) calculations reveal that electron-withdrawing groups (e.g., CF₃) stabilize the DN1 tautomer in both gas and solution phases. Solvent polarity shifts tautomer populations; polar aprotic solvents favor DN1, while protic solvents stabilize DN3. NBO analysis quantifies hyperconjugative interactions affecting stability .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Transition-metal catalysts (e.g., Pd/C) may introduce impurities during dehalogenation. Chiral auxiliaries or asymmetric hydrogenation are used to retain stereochemistry. Process optimization (e.g., flow chemistry) minimizes side reactions in large-scale preparations .

Q. How do structural modifications impact cytotoxicity against cancer cell lines?

Substitutions at C-2 (trifluoromethyl) and C-8 (chloro) enhance DNA intercalation and topoisomerase inhibition. 3D-QSAR models correlate steric bulk at C-6 with anti-proliferative activity. Derivatives with methyl or methoxy groups at C-7 show reduced off-target effects in MCF7 assays .

Methodological Notes

  • Synthetic Optimization : Use rac-2-(di-tert-butylphosphino)-1,1′-binaphthyl as a ligand for efficient Buchwald-Hartwig aminations .
  • Toxicity Mitigation : Replace chlorine with methoxy groups to reduce hepatotoxicity while retaining bioactivity .
  • Data Validation : Cross-validate NMR shifts with DFT-predicted chemical shifts to resolve ambiguous peaks .

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